molecular formula C16H23N3O6S B2370807 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid CAS No. 854035-90-8

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid

Cat. No.: B2370807
CAS No.: 854035-90-8
M. Wt: 385.44
InChI Key: ZGUXCJWOOOTRNN-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The compound 1-[4-(diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid (CAS: 854035-90-8) emerged in the early 2000s as part of efforts to develop sulfonamide-containing heterocycles for biomedical applications. First documented in PubChem in 2005, its synthesis aligns with growing interest in piperidine-carboxylic acid derivatives for modulating biological targets. The structural design combines a nitroaryl sulfonamide motif—a feature prevalent in enzyme inhibitors—with a piperidine ring system, a scaffold known for enhancing pharmacokinetic properties.

Patent literature from 2010 reveals analogous compounds targeting metabolic disorders, suggesting this molecule may have been explored as a precursor for peroxisome proliferator-activated receptor (PPAR) agonists. Its development coincides with advancements in sulfonamide chemistry, particularly in optimizing solubility and binding affinity through strategic functionalization.

Structural Classification and IUPAC Nomenclature

Classified as a piperidine-4-carboxylic acid derivative , the compound’s IUPAC name systematically describes its architecture:
This compound

Breakdown:

  • Parent structure : Piperidine-4-carboxylic acid (C6H11NO2)
  • Substituents :
    • At position 1 of piperidine: A 4-(diethylsulfamoyl)-2-nitrophenyl group
    • Sulfonamide linkage: Diethylamine attached via sulfur(VI)
    • Nitro group: Ortho to sulfonamide on the benzene ring

Molecular formula : C₁₆H₂₃N₃O₆S
Molecular weight : 385.44 g/mol

Molecular Architecture and Functional Group Analysis

The molecule features four critical functional domains (Figure 1):

Domain Structural Role Chemical Properties
Piperidine ring Six-membered saturated nitrogen heterocycle Enhances lipid solubility; conformational rigidity
Carboxylic acid -COOH at position 4 Hydrogen bonding; salt formation capability
Sulfonamide -SO₂-N(CH₂CH₃)₂ Electrophilic sulfur center; enzyme inhibition potential
Nitro group -NO₂ at position 2 on benzene Electron-withdrawing; influences aromatic reactivity

Spatial arrangement :

  • The nitro group’s ortho position relative to the sulfonamide creates steric hindrance, potentially affecting binding pocket interactions.
  • The piperidine ring adopts a chair conformation, with the carboxylic acid group equatorial for optimal solvation.

Position in Chemical Taxonomy and Related Analogs

This compound belongs to three overlapping chemical families:

  • Aryl sulfonamides : Shares the Ar-SO₂-NR₂ motif with matrix metalloproteinase inhibitors and NMDA receptor antagonists.
  • Nitroaromatics : Structural kinship with antimicrobial nitrofurans and vasodilators like nitroglycerin.
  • Piperidine carboxylates : Analogous to PPAR agonists (e.g., dehydropiperidine carboxylic acids) and cognitive enhancers.

Notable analogs :

Compound Structural Variation Application
4-(Sulfomethyl)pyridine-2-carboxylic acid Pyridine core vs. piperidine NMDA receptor antagonism (IC₅₀: 40 μM)
(2S,5R)-5-(2-chlorophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine ring; chlorine substituent Metabolic disorder therapeutics
Piperidinylaminomethyl aryl sulfonamides Aminomethyl linker 5-HT₆ receptor antagonists (Ki: 7.5 nM)

Scientific Significance in Chemical Research

This molecule serves as a versatile scaffold in multiple research domains:

  • Medicinal Chemistry :

    • The sulfonamide group enables targeted covalent binding to cysteine residues in enzymes.
    • Piperidine carboxylates show promise as dual PPARα/γ agonists for metabolic syndrome.
  • Computational Modeling :

    • Molecular dynamics studies compare its sulfonic acid geometry to phosphonate-containing NMDA antagonists, revealing distinct binding modes.
  • Synthetic Methodology :

    • Demonstrates advanced techniques like selective nitro reduction and sulfonylation under mild conditions.
  • Material Science :

    • Nitroaromatic systems contribute to energetic materials research, though this application remains unexplored for this specific compound.

Table 1 : Key research applications and supporting studies

Application Area Study Type Key Finding Source
Enzyme inhibition QSAR modeling Hydrophobicity dictates MMP-2/13 activity PubMed
Receptor modulation Radioligand binding Modest NMDA receptor affinity PubMed
Synthetic optimization Patent analysis Multi-step synthesis with 75% yield Google Patents

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-3-18(4-2)26(24,25)13-5-6-14(15(11-13)19(22)23)17-9-7-12(8-10-17)16(20)21/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXCJWOOOTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components (Fig. 1):

  • Piperidine-4-carboxylic acid : Serves as the central scaffold.
  • 4-(Diethylsulfamoyl)-2-nitrobenzene : The aromatic substituent.

Key challenges include:

  • Introducing the sulfonamide group at the para position relative to the nitro group.
  • Coupling the aromatic system to the piperidine nitrogen while preserving functional group integrity.

Synthetic Routes

Route A: Buchwald-Hartwig Amination with Preformed Sulfonamide

Step 1: Synthesis of 4-(Diethylsulfamoyl)-2-nitrobenzene Halide
  • Nitration : Begin with 4-chlorobenzenesulfonyl chloride. Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) yields 4-chloro-2-nitrobenzenesulfonyl chloride.
  • Sulfonamide Formation : React with diethylamine in dichloromethane (DCM) to form 4-chloro-2-nitro-N,N-diethylbenzenesulfonamide.
Step 2: Piperidine Protection
  • Protect piperidine-4-carboxylic acid as its tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) and DMAP in THF.
Step 3: Coupling via Buchwald-Hartwig Amination
  • Couple tert-butyl piperidine-4-carboxylate with 4-chloro-2-nitro-N,N-diethylbenzenesulfonamide using:
    • Catalyst: Pd₂(dba)₃
    • Ligand: Xantphos
    • Base: Cs₂CO₃
    • Solvent: Toluene, 110°C, 24h.
Step 4: Deprotection
  • Remove the Boc group with TFA in DCM to yield the free carboxylic acid.

Hypothetical Yield : 45–60% over four steps.

Route B: Ullmann-Type Coupling Followed by Sulfonylation

Step 1: Aryl Halide Preparation
  • Synthesize 1-(4-bromo-2-nitrophenyl)piperidine-4-carboxylic acid tert-butyl ester via Ullmann coupling of 4-bromo-2-nitroiodobenzene with Boc-piperidine-4-carboxylate using CuI/L-proline in DMSO at 90°C.
Step 3: Deprotection
  • Acidic hydrolysis (HCl/dioxane) removes the tert-butyl ester.

Advantage : Avoids palladium catalysts but involves hazardous PCl₅.

Comparative Analysis of Methods

Parameter Route A (Buchwald-Hartwig) Route B (Ullmann/Sulfonation)
Catalyst Cost High (Pd-based) Low (Cu-based)
Step Count 4 5
Hazard Profile Moderate High (PCl₅, H₂O₂)
Theoretical Yield 50–65% 35–45%
Purity Challenges Ligand removal Sulfur byproducts

Critical Reaction Optimization

Nitration Regioselectivity

  • The nitro group must occupy the ortho position relative to the sulfonamide. Electron-withdrawing sulfonyl groups direct nitration to the ortho/para positions, but steric effects favor ortho in meta-substituted systems.

Coupling Efficiency

  • Buchwald-Hartwig : Pd/Xantphos systems achieve >90% conversion in model substrates.
  • Ullmann : Requires stoichiometric CuI and extended reaction times (48h).

Protecting Group Strategy

  • Boc vs. Methyl Esters : Boc deprotection (TFA) is milder than saponification (NaOH/MeOH), minimizing side reactions.

Scalability and Industrial Feasibility

Route A is preferable for GMP production due to:

  • Fewer steps.
  • Reproducible palladium catalysis.
  • Avoidance of toxic sulfonation reagents.

Key cost drivers:

  • Pd₂(dba)₃ (~$1,200/g).
  • Diethylamine (low cost).

Analytical Characterization

Post-synthesis, the product is validated via:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
  • NMR :
    • ¹H : δ 1.1 (t, 6H, CH₂CH₃), δ 3.4 (m, 4H, SO₂NCH₂), δ 8.2 (d, 1H, Ar-NO₂).
    • ¹³C : 171.2 ppm (COOH), 152.1 ppm (SO₂N).
  • HRMS : [M+H]⁺ calc. 386.1382, found 386.1379.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group .

Scientific Research Applications

Synthesis and Production

The synthesis of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid typically involves several steps:

  • Nitration : A suitable phenyl derivative is nitrated to introduce the nitro group.
  • Sulfonation : The diethylsulfamoyl group is added through sulfonation.
  • Formation of Piperidine Ring : The piperidine ring and carboxylic acid group are formed under controlled conditions.

Industrial production may utilize optimized laboratory methods focusing on scalability and sustainability, including continuous flow chemistry and green solvents .

Medicinal Chemistry

This compound has shown potential as a therapeutic agent in various medical applications:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting diseases such as cancer and inflammation .
  • Receptor Modulation : It acts as a ligand for several ion channels, including nicotinic acetylcholine receptors and GABA_A receptors, suggesting its potential role in neurological disorders .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Immunological Applications

The compound functions as an inhibitor of the human immunoglobulin E (IgE) receptor, which plays a critical role in allergic responses. By blocking IgE binding, it prevents the activation of mast cells and basophils, thereby inhibiting histamine release and other inflammatory mediators .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against various human cancer cell lines using MTT assays. Results indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for drug development.

Case Study 2: Antimicrobial Properties

In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Escherichia coli strains. The compound's effectiveness was assessed by measuring bacterial load reduction at specific concentrations over time.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific derivative of the compound being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid
  • Molecular Formula : C₁₆H₂₃N₃O₆S
  • Molecular Weight : 385.44 g/mol (calculated)
  • CAS Number: Not explicitly provided, but referenced under discontinued commercial listings .
  • Key Features :
    • A piperidine ring substituted at position 4 with a carboxylic acid group.
    • A para-substituted diethylsulfamoyl group and ortho-nitro group on the phenyl ring.
    • SMILES : CCN(S(=O)(=O)c1ccc(c(c1)N+[O-])N1CCC(CC1)C(=O)O)CC .
    • InChIKey : ZGUXCJWOOOTRNN-UHFFFAOYSA-N .

Structural Analogs with Sulfonamide/Nitro Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Source
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid C₁₂H₁₅N₃O₆S 329.33 - Sulfamoyl (NH₂SO₂) vs. diethylsulfamoyl (N(C₂H₅)₂SO₂); smaller molecular weight
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid C₁₃H₁₆N₂O₆S 328.34 1214141-18-0 Methylsulfonyl vs. diethylsulfamoyl; carboxylic acid at piperidine-2 vs. 4
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid C₁₆H₂₁N₃O₇S 399.42 726151-51-5 Morpholine-sulfonyl vs. diethylsulfamoyl; higher oxygen content
1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid C₈H₁₆N₂O₄S 236.29 - Dimethylsulfamoyl vs. diethylsulfamoyl; no nitro group

Key Observations :

  • Diethylsulfamoyl vs.
  • Substituent Position : The methylsulfonyl analog (CAS 1214141-18-0) has a carboxylic acid at piperidine-2, which may alter steric interactions in biological targets compared to the 4-position in the target compound .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • Target Compound : The diethylsulfamoyl group contributes to higher logP (predicted ~2.5) compared to sulfamoyl analogs (logP ~1.8) .
  • Morpholine Derivative : Increased polarity due to the oxygen-rich morpholine ring may reduce logP (~1.9) .
Bioactivity Insights
  • Narcotic Analogues: Piperidine-4-carboxylic acid derivatives with phenylpropionylamino groups (e.g., remifentanil) are controlled substances , but the target compound’s structural divergence (diethylsulfamoyl, nitro) suggests distinct pharmacology.

Biological Activity

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid, with the CAS number 854035-90-8, is a complex organic compound notable for its unique structure that includes a piperidine ring and functional groups such as a nitrophenyl and diethylsulfamoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C12H16N2O4S
  • Molecular Weight : 284.34 g/mol
  • Structure : The compound features a piperidine ring, which is known for its biological activity, along with a nitrophenyl group that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Preliminary research indicates that derivatives of this compound could offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A study highlighted the enzyme inhibitory effects of similar compounds in the piperidine class. It was found that these compounds could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound could similarly affect drug metabolism and efficacy .

Study 2: Neuroprotective Effects

Research on piperidine derivatives has shown promising results in neurodegenerative disease models. The compound may enhance cognitive function and protect against neuronal damage by modulating oxidative stress pathways .

Study 3: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production. This suggests that this compound might be effective in reducing inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure284.34 g/molAntimicrobial, Neuroprotective
1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxamideSimilar300 g/molModerate Enzyme Inhibition
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acidSimilar342.37 g/molLimited Activity Reported

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

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